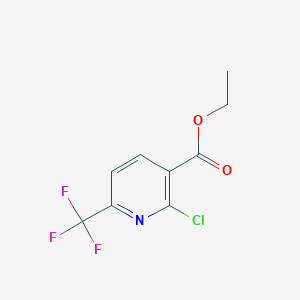

Ethyl 2-chloro-6-(trifluoromethyl)nicotinate

Descripción

Ethyl 2-chloro-6-(trifluoromethyl)nicotinate (CAS: 261635-82-9) is a nicotinic acid derivative with the molecular formula C₉H₇ClF₃NO₂ and a molecular weight of 253.61 g/mol. It features a pyridine ring substituted with a chlorine atom at the 2-position and a trifluoromethyl (-CF₃) group at the 6-position, esterified with an ethyl group at the 3-carboxyl position. This compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals due to the reactivity of its halogen and electron-withdrawing substituents .

Propiedades

IUPAC Name |

ethyl 2-chloro-6-(trifluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF3NO2/c1-2-16-8(15)5-3-4-6(9(11,12)13)14-7(5)10/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNRKUADXMNKGSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701202571 | |

| Record name | Ethyl 2-chloro-6-(trifluoromethyl)-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701202571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214346-14-1 | |

| Record name | Ethyl 2-chloro-6-(trifluoromethyl)-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214346-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-chloro-6-(trifluoromethyl)-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701202571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Overview

The most widely documented method involves the chlorination of ethyl 6-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylate using O-phenyl phosphorodichloridate under microwave irradiation. This approach substitutes the hydroxyl group at the 6-position with chlorine, achieving a 68% yield under optimized conditions.

Key Reaction Parameters

-

Reagents :

-

Substrate: Ethyl 6-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylate (3.78 mmol)

-

Chlorinating agent: O-Phenyl phosphorodichloridate (5.68 mmol)

-

-

Conditions :

-

Temperature: 170°C

-

Duration: 30 minutes

-

Solvent: Solvent-free (neat conditions)

-

-

Workup :

-

Quenching with ice followed by pH adjustment to 10 using saturated sodium bicarbonate

-

Extraction with ethyl acetate and drying over Na₂SO₄

-

Advantages and Limitations

-

Advantages :

-

Rapid reaction time due to microwave acceleration.

-

High regioselectivity for the 6-position.

-

-

Limitations :

-

Requires specialized microwave equipment.

-

Scalability challenges in industrial settings.

-

Oxalyl Chloride-Mediated Chlorination

Reaction Overview

An alternative method employs oxalyl chloride and catalytic DMF to chlorinate ethyl 5-cyano-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate. This two-step process achieves a 95% yield by converting the 6-oxo group to chloro under mild conditions.

Key Reaction Parameters

-

Reagents :

-

Substrate: Ethyl 5-cyano-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate (19.22 mmol)

-

Chlorinating agent: Oxalyl chloride (96.1 mmol)

-

Catalyst: N,N-Dimethylformamide (0.744 mL)

-

-

Conditions :

-

Temperature: 50°C

-

Duration: Overnight (~12 hours)

-

Solvent: Dichloromethane

-

-

Workup :

-

Extraction with ethyl acetate (3×)

-

Drying over Na₂CO₃ and solvent evaporation

-

Advantages and Limitations

-

Advantages :

-

High yield and compatibility with standard lab equipment.

-

Scalable to industrial production with minor modifications.

-

-

Limitations :

-

Longer reaction time compared to microwave methods.

-

Requires stoichiometric oxalyl chloride, increasing cost.

-

Comparative Analysis of Preparation Methods

Yield and Efficiency

Mechanistic Insights

-

Microwave Method : Proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where O-phenyl phosphorodichloridate acts as a phosphorylating agent to activate the hydroxyl group for displacement by chloride.

-

Oxalyl Chloride Method : Involves in situ generation of a Vilsmeier-Haack reagent (from DMF and oxalyl chloride), which converts the 6-oxo group to a chloro substituent via intermediate iminium species.

Industrial Production Considerations

Process Optimization

-

Microwave Method : Limited to batch sizes <1 kg due to microwave cavity constraints. Recent patents suggest continuous-flow microwave systems could enhance scalability.

-

Oxalyl Chloride Method : Adopted in multi-ton production due to compatibility with stirred-tank reactors. Example 6 of CN114716320A demonstrates a 72.9% overall yield across three steps using analogous chlorination conditions .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-chloro-6-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group at the 2-position can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol are typical reducing agents.

Major Products Formed

Aplicaciones Científicas De Investigación

Ethyl 2-chloro-6-(trifluoromethyl)nicotinate has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of Ethyl 2-chloro-6-(trifluoromethyl)nicotinate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its binding affinity to target sites. The chloro group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its molecular targets .

Comparación Con Compuestos Similares

Structural and Physicochemical Comparisons

The table below highlights key structural and physicochemical differences between Ethyl 2-chloro-6-(trifluoromethyl)nicotinate and related compounds:

Actividad Biológica

Ethyl 2-chloro-6-(trifluoromethyl)nicotinate is a derivative of nicotinic acid, characterized by a chloro group at the 2-position and a trifluoromethyl group at the 6-position on the pyridine ring. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry, agrochemicals, and materials science.

- Molecular Formula : C9H7ClF3NO2

- Molecular Weight : 251.60 g/mol

- IUPAC Name : Ethyl 2-chloro-6-(trifluoromethyl)pyridine-3-carboxylate

The unique substitution pattern of this compound imparts distinct chemical reactivity and biological properties compared to other nicotinic acid derivatives.

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and specificity, potentially influencing various biochemical pathways. However, the exact mechanisms remain under investigation.

Antimicrobial Properties

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial activity. This compound has shown potential in inhibiting the growth of certain bacterial strains, suggesting its application in developing new antibacterial agents.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Its structural similarity to other known anti-inflammatory agents supports further exploration in therapeutic contexts.

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical processes, making it a candidate for drug development targeting metabolic disorders.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Potential reduction in inflammation | |

| Enzyme inhibition | Inhibition of metabolic enzymes |

Case Study: Antimicrobial Activity

In a study examining the antimicrobial effects of various nicotinic acid derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics.

Synthesis and Applications

This compound can be synthesized through various chemical reactions, including nucleophilic substitution and oxidation processes. It serves as a versatile building block in the synthesis of more complex organic molecules, particularly in medicinal chemistry for drug discovery.

Table 2: Synthesis Methods

| Reaction Type | Description | Conditions |

|---|---|---|

| Nucleophilic Substitution | Replacement of chlorine with nucleophiles | Polar aprotic solvents |

| Oxidation | Conversion to carboxylic acid | Potassium permanganate |

| Reduction | Formation of corresponding alcohol | Lithium aluminum hydride |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-chloro-6-(trifluoromethyl)nicotinate, and how can reaction efficiency be improved?

- Methodology :

- Begin with nicotinic acid derivatives (e.g., ethyl nicotinate) as precursors. Introduce trifluoromethyl and chloro groups via nucleophilic substitution or metal-catalyzed cross-coupling reactions.

- Optimize halogenation steps using reagents like POCl₃ or SOCl₂ under controlled temperatures (40–80°C) to minimize side reactions .

- Monitor reaction progress with HPLC or GC-MS to quantify intermediates and adjust stoichiometry/catalysts (e.g., Pd catalysts for trifluoromethylation) .

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate high-purity product .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodology :

- NMR Analysis : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., chloro at position 2, trifluoromethyl at position 6). Compare chemical shifts with analogous pyridine derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₉H₇ClF₃NO₂) and detect isotopic patterns .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodology :

- Conduct accelerated stability studies under humidity (40–80% RH), temperature (4°C, 25°C, 40°C), and light exposure. Monitor degradation via TLC or HPLC.

- Store in amber vials under inert gas (argon) at –20°C to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can regioselectivity challenges in halogenation/trifluoromethylation be addressed during derivative synthesis?

- Methodology :

- Use directing groups (e.g., –NH₂, –OMe) to control substitution positions. For example, meta-directing effects of trifluoromethyl groups can influence chloro placement .

- Employ transition-metal catalysts (e.g., CuI for Ullmann-type couplings) to enhance selectivity for C-2/C-6 positions .

- Computational modeling (DFT) to predict reactive sites and optimize reaction pathways .

Q. What computational strategies are effective in predicting the compound’s binding affinity for target receptors?

- Methodology :

- Perform molecular docking (e.g., AutoDock Vina) using crystal structures of retinoic acid receptors or similar targets. Analyze binding poses of the nicotinate core and trifluoromethyl/chloro substituents .

- Compare with analogs (e.g., Ethyl 6-((4,4-dimethyl-8-(trifluoromethyl)thiochroman-6-yl)ethynyl)nicotinate) to evaluate substituent effects on binding energy .

Q. How to resolve contradictions in spectral data (e.g., unexpected peaks in NMR or MS)?

- Methodology :

- Cross-validate with alternative techniques: 2D NMR (COSY, HSQC) to assign overlapping signals or LC-MS/MS to identify degradation products .

- Re-examine synthetic steps for potential byproducts (e.g., deethylation or thia-Fries rearrangement, as seen in related pyridine ether syntheses) .

- Apply statistical analysis (e.g., PCA) to spectral datasets to distinguish artifacts from true signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.